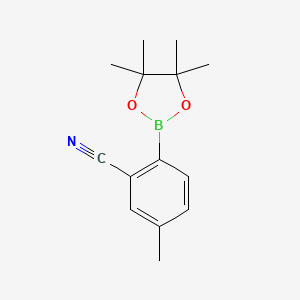
2-Amino-3-fluoro-4-methoxybenzoic acid
Übersicht
Beschreibung
2-Amino-3-fluoro-4-methoxybenzoic acid is a fluorinated benzoic acid building block used as an intermediate in the preparation of APIs . It has a molecular formula of C8H8FNO3.
Synthesis Analysis
The synthesis of 3-Fluoro-4-methoxybenzoic acid involves a Fries rearrangement, which is a scalable synthesis of key fluoro building blocks .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C8H8FNO3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . 3-Fluoro-4-methoxybenzoic acid can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 170.14 . It appears as a white to light yellow to light orange powder to crystal . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
"2-Amino-3-fluoro-4-methoxybenzoic acid" has been instrumental in the synthesis of condensed heterocyclic compounds. A study by Shimizu et al. (2009) details a waste-free synthesis method using rhodium-catalyzed oxidative coupling, which efficiently produces isocoumarin derivatives, some exhibiting solid-state fluorescence. This method extends to heteroarene carboxylic acids, illustrating the compound's versatility in synthesizing bioactive molecules and materials with potential applications in fluorescence-based technologies and medicinal chemistry (Shimizu, Hirano, Satoh, & Miura, 2009).
Fluorometric Analysis
The compound has been used in developing sensitive detection methods for amino acids. Watanabe and Imai (1981) explored its utility in high-performance liquid chromatography (HPLC) and sensitive detection of amino acids, demonstrating its role in enhancing analytical methodologies for biochemical research (Watanabe & Imai, 1981).
Oligonucleotide Synthesis
Research by Mishra and Misra (1986) utilized derivatives of "this compound" for the protection of exocyclic amino groups in nucleosides, highlighting its significance in the synthesis of oligodeoxyribonucleotides. This application is crucial for genetic research and therapeutic development, offering a pathway for the creation of stable and selective nucleotide sequences (Mishra & Misra, 1986).
Fluorescent Labeling Reagents
The compound's derivatives have been employed as pre-column fluorescent labeling reagents, improving the detection sensitivity and specificity for various analytes in biochemical assays. This has broad implications for research in proteomics and metabolomics, where precise and sensitive detection methods are paramount (Imai & Watanabe, 1981).
Anticancer Research
A novel approach involving fluorinated derivatives of "this compound" has been explored for anticancer applications. Hutchinson et al. (2001) synthesized mono- and difluorinated derivatives, demonstrating potent cytotoxic effects in vitro against certain human breast cancer cell lines. This research underscores the compound's potential in the development of new anticancer agents, highlighting its role in medicinal chemistry and pharmacology (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).
Safety and Hazards
2-Amino-3-fluoro-4-methoxybenzoic acid may cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Relevant Papers One relevant paper discusses the use of a novel poly (aniline-co-3-amino-4-methoxybenzoic acid) copolymer for the separation and recovery of Pd (ii) from the leaching liquor of automotive catalysts .
Wirkmechanismus
Target of Action
It’s known that the fluoride substituent enables nucleophilic aromatic substitution , suggesting that it may interact with various biological targets that can undergo such reactions.
Mode of Action
The mode of action of 2-Amino-3-fluoro-4-methoxybenzoic acid involves its interaction with its targets through nucleophilic aromatic substitution . This is facilitated by the fluoride substituent on the compound . The compound’s reactivity is primarily centered on the carboxylic group .
Biochemical Pathways
It’s known that the compound can undergo various reactions, including fischer esterification , which could potentially affect various biochemical pathways.
Result of Action
Given its potential for nucleophilic aromatic substitution , it’s likely that the compound could induce various changes at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
2-Amino-3-fluoro-4-methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic aromatic substitution reactions due to the presence of the fluoride substituent, which enhances its reactivity . Additionally, the methoxy group on the benzene ring contributes to its chemical behavior, allowing it to undergo various reactions, including Fischer esterification . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound has been observed to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on gene expression and cell signaling pathways can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis. These effects underscore the compound’s potential in therapeutic applications and its importance in cellular biology research.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and cellular function. The presence of the fluoride and methoxy groups on the benzene ring enhances the compound’s ability to participate in various chemical reactions, further influencing its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its stability under specific conditions, allowing for prolonged observation of its effects . Degradation over time can lead to changes in its biochemical properties and cellular effects, highlighting the importance of monitoring these factors in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and behavior . At high doses, the compound may exhibit toxic or adverse effects, emphasizing the need for careful dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s participation in these pathways can lead to changes in cellular metabolism, further highlighting its importance in biochemical research. Understanding these metabolic interactions is crucial for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical analysis. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions can influence the compound’s activity and function, making it important to study its transport and distribution in detail.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
2-amino-3-fluoro-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKUCGDCMIJIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate](/img/structure/B1526022.png)




![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester](/img/structure/B1526029.png)

